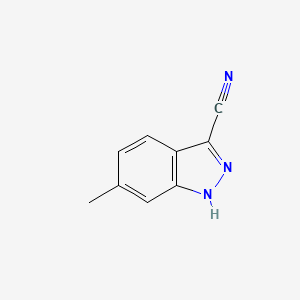

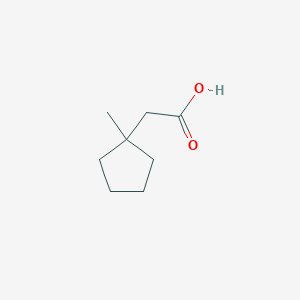

1-(1-methylbutyl)-1H-pyrazol-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

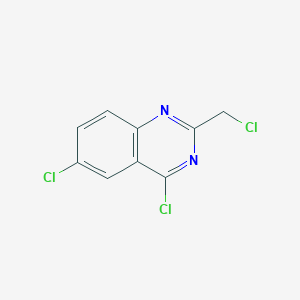

1-(1-methylbutyl)-1H-pyrazol-5-amine, also known as MBP, is an organic compound that can be found in a variety of sources, such as plants, animals, and fungi. It is a widely studied compound due to its potential applications in medicine, biochemistry, and pharmacology. MBP has a variety of interesting properties, and has been used in a wide range of scientific research applications.

Scientific Research Applications

Synthesis and Characterization

1-(1-methylbutyl)-1H-pyrazol-5-amine and its derivatives have been extensively studied for their synthesis and structural characterization. For instance, Titi et al. (2020) explored the synthesis of various pyrazole derivatives and their characterization using techniques like FT-IR, UV-visible spectroscopy, and X-ray crystallography. This research provides valuable insights into the molecular structure and properties of these compounds (Titi et al., 2020).

Biological Activities

Research has also been conducted on the biological activities of pyrazole derivatives. For example, the study by Manna et al. (2002) investigated the inhibition of amine oxidases by 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives, highlighting their potential in influencing biochemical pathways (Manna et al., 2002).

Applications in Drug Discovery

The potential of 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminal derivatives in drug discovery is another area of interest. Yu et al. (2013) reported an efficient synthesis method for these compounds, suggesting their applicability in medicinal chemistry (Yu et al., 2013).

Microwave-Mediated Synthesis

The microwave-mediated synthesis of 1H-pyrazole-5-amines was developed by Everson et al. (2019), providing a rapid and efficient method for producing these compounds, which could have various scientific applications (Everson et al., 2019).

Corrosion Inhibition

The inhibitive action of bipyrazolic compounds, including derivatives of 1H-pyrazol-5-amines, on the corrosion of pure iron in acidic media was studied by Chetouani et al. (2005). This research highlights the potential application of these compounds in corrosion protection (Chetouani et al., 2005).

Intermolecular C-H Amination

The study by Wu et al. (2014) demonstrated the use of rhodium(III)-catalyzed intermolecular C-H amination of 1-aryl-1H-pyrazol-5(4H)-ones, which could have significant implications in organic synthesis (Wu et al., 2014).

Domino Reactions in Synthesis

The work by Gunasekaran et al. (2014) on l-proline-catalyzed domino reactions for synthesizing highly functionalized pyrazolo[3,4-b]pyridines is an example of innovative synthetic methodologies involving pyrazole derivatives (Gunasekaran et al., 2014).

Combined XRD and DFT Studies

The combined use of XRD and DFT studies for understanding the impact of intramolecular hydrogen bonding in pyrazole derivatives was reported by Szlachcic et al. (2020). This study contributes to the understanding of the molecular behavior of these compounds (Szlachcic et al., 2020).

Inhibition of σ(1) Receptors

The synthesis and biological evaluation of 1-arylpyrazoles as σ(1) receptor antagonists were explored by Díaz et al. (2012), indicating the potential therapeutic applications of these compounds (Díaz et al., 2012).

Antibacterial Activity

The antibacterial activity of pyrazole amide derivatives against NDM-1-positive bacteria was investigated by Ahmad et al. (2021), showing the potential of these compounds in addressing antibiotic resistance (Ahmad et al., 2021).

properties

IUPAC Name |

2-pentan-2-ylpyrazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3/c1-3-4-7(2)11-8(9)5-6-10-11/h5-7H,3-4,9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CILNDQHUPNVNLZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)N1C(=CC=N1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10602655 |

Source

|

| Record name | 1-(Pentan-2-yl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10602655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-methylbutyl)-1H-pyrazol-5-amine | |

CAS RN |

1015845-66-5 |

Source

|

| Record name | 1-(Pentan-2-yl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10602655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(Thiophen-2-yl)methyl]benzoic acid](/img/structure/B1357649.png)

![[2-(Methylthio)phenoxy]acetic Acid](/img/structure/B1357663.png)